GSK-3β Inhibition: Direct Comparator Data for 6-Bromo-3,3-dimethylindolin-2-one-Derived Inhibitors
A derivative incorporating the 6-bromo-3,3-dimethylindolin-2-one scaffold (CHEMBL5186025) demonstrated an IC₅₀ of 32 nM against glycogen synthase kinase-3 beta (GSK-3β) [1]. In a direct head-to-head comparison, the same compound exhibited an IC₅₀ of 38 nM against cyclin-dependent kinase 2 (CDK2), yielding a 1.2-fold selectivity window [1]. The 3,3-dimethyl substitution contributes to this activity by restricting conformational flexibility and optimizing hydrophobic interactions within the ATP-binding pocket.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | GSK-3β: IC₅₀ = 32 nM |
| Comparator Or Baseline | CDK2 (internal comparator): IC₅₀ = 38 nM |
| Quantified Difference | 1.2-fold selectivity for GSK-3β over CDK2 |
| Conditions | In vitro kinase inhibition assay (unknown origin); data curated by ChEMBL |
Why This Matters
This selectivity data enables informed scaffold selection when GSK-3β is the primary therapeutic target, helping avoid off-target CDK2 liabilities.
- [1] BindingDB. BDBM50601448 (CHEMBL5186025). Affinity Data: GSK-3β IC₅₀ = 32 nM, CDK2 IC₅₀ = 38 nM. Deposited 2023-06-24. View Source
